1-(2,2-Difluoropropoxy)-4-vinylbenzene
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Overview
Description
1-(2,2-Difluoropropoxy)-4-vinylbenzene is an organic compound characterized by the presence of a difluoropropoxy group attached to a vinylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoropropoxy)-4-vinylbenzene typically involves the reaction of 4-vinylphenol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoropropoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The difluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Bases like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Ethyl derivatives: From reduction of the vinyl group.
Substituted derivatives: From nucleophilic substitution reactions on the difluoropropoxy group.
Scientific Research Applications
1-(2,2-Difluoropropoxy)-4-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,2-Difluoropropoxy)-4-vinylbenzene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the reactive vinyl and difluoropropoxy groups. These groups can interact with molecular targets such as enzymes or receptors, leading to changes in biological activity or material properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Difluoroethoxy)-4-vinylbenzene
- 1-(2,2-Difluoromethoxy)-4-vinylbenzene
- 1-(2,2-Difluoropropoxy)-4-ethylbenzene
Uniqueness
The presence of the difluoropropoxy group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-(2,2-difluoropropoxy)-4-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-6-10(7-5-9)14-8-11(2,12)13/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHZEADCEUZGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C=C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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